Pentedrone
Overview
Description
Preparation Methods
Pentedrone can be synthesized through several routes. One common method involves the reaction of 2-bromopentane with phenylacetone in the presence of methylamine . The reaction conditions typically include an organic solvent such as ethanol and a catalyst like palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Pentedrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids. Common reagents include potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield secondary amines. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major products formed from these reactions include dihydrothis compound and nor-pentedrone .
Scientific Research Applications
Mechanism of Action
Pentedrone exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft . This mechanism is similar to that of methylphenidate. This compound binds to the dopamine and noradrenergic transporters but has a low affinity for the serotonergic transporter .
Comparison with Similar Compounds
Pentedrone is structurally similar to other synthetic cathinones such as methylone, pentylone, and methcathinone . it is unique in its specific binding affinities and metabolic pathways. For instance, this compound is more potent as a dopamine uptake inhibitor compared to methylone . Similar compounds include:
Methylone: Known for its empathogenic effects and used recreationally.
Pentylone: Another stimulant with similar pharmacological properties.
Methcathinone: A stimulant with a different metabolic profile compared to this compound.
This compound’s distinct pharmacological profile and metabolic stability make it a compound of interest in both scientific research and forensic analysis.
Properties
IUPAC Name |
2-(methylamino)-1-phenylpentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10/h4-6,8-9,11,13H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIWIUNEJRETFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101014184 | |
Record name | Pentedrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101014184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879722-57-3 | |
Record name | Pentedrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879722-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentedrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879722573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentedrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101014184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 879722-57-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTEDRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ELU1B757Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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